Bis[4-(dimethylamino)-3-nitrophenyl]methanone
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Overview
Description
Bis[4-(dimethylamino)-3-nitrophenyl]methanone is a useful research compound. Its molecular formula is C17H18N4O5 and its molecular weight is 358.354. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties and Synthesis
Research demonstrates the potential of diphenylmethane derivatives, which share structural similarities with Bis[4-(dimethylamino)-3-nitrophenyl]methanone, in synthesizing bromophenols with significant antioxidant activities. The study by Balaydın et al. (2010) highlights the synthesis of these derivatives and their comparison with standard antioxidants. This suggests the utility of such compounds in developing novel antioxidants through chemical synthesis and modification (Balaydın et al., 2010).
Catalytic Activities
The compound's framework has been explored for its catalytic properties. Jackson et al. (1992) described a synthetic siloxane oligomer containing 4-(dialkylamino)pyridine groups, which exhibited remarkable catalytic activity in the hydrolysis of p-nitrophenyl alkanoates. This study suggests the potential of structurally similar compounds in catalysis, especially for enzyme-mimic activities and specific reactions (Jackson et al., 1992).
Sensing Applications
Compounds with bis(cyclopeptide) structures, incorporating dimethylamino groups, have been used in the selective sensing of anions in aqueous solutions. Reyheller and Kubik (2007) demonstrated that a bis(cyclopeptide) could qualitatively and quantitatively detect sulfate ions, showcasing the potential of this compound derivatives in environmental monitoring and analytical chemistry (Reyheller & Kubik, 2007).
Excited-state Dynamics
The excited-state dynamics and intramolecular charge transfer (ICT) properties of compounds related to this compound have been studied in various environments. Lee et al. (2020) investigated the ICT dynamics of 4-dimethylamino-4′-nitrobiphenyl in reverse micelles, contributing to understanding the photophysical properties of similar compounds in confined spaces. This research is crucial for developing advanced materials for optoelectronic applications (Lee et al., 2020).
Material Science and Polymer Chemistry
The synthesis and properties of novel poly(keto ether ether amide)s incorporating a diamine with keto and ether groups, similar in complexity to this compound, have been explored for their thermal stability, solubility, and crystallinity. Sabbaghian et al. (2015) highlighted how such structural elements contribute to high thermal stability and improved material properties, suggesting applications in high-performance polymers and coatings (Sabbaghian et al., 2015).
Biochemical Analysis
Biochemical Properties
Bis[4-(dimethylamino)-3-nitrophenyl]methanone is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
bis[4-(dimethylamino)-3-nitrophenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-18(2)13-7-5-11(9-15(13)20(23)24)17(22)12-6-8-14(19(3)4)16(10-12)21(25)26/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDVILJUONZMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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